N-(3-chloropropyl)-2,2,2-trifluoroacetamide
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Description
Synthesis Analysis
The synthesis of related trifluoroacetyl compounds involves various organic reactions. For instance, the synthesis of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides is achieved through a Beckmann rearrangement followed by trifluoroacetylation . Another synthesis method for N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides uses the Dakin–West reaction catalyzed by trifluoroacetic acid (TFA) . These methods highlight the role of TFA in facilitating the synthesis of trifluoroacetyl-containing compounds and suggest possible synthetic routes for N-(3-chloropropyl)-2,2,2-trifluoroacetamide.
Molecular Structure Analysis
The molecular structure of related compounds shows significant interactions and conformations. For example, the title compound in paper has a dihedral angle between the aromatic rings and specific twists relative to the acetamide group. This suggests that N-(3-chloropropyl)-2,2,2-trifluoroacetamide may also exhibit unique conformational features due to the presence of the trifluoroacetyl group and the chloropropyl substituent.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-chloropropyl)-2,2,2-trifluoroacetamide can be inferred from the properties of similar compounds. The trifluoroacetyl group is known to impart unique chemical properties due to its strong electron-withdrawing nature, which can affect the acidity, boiling point, and solubility of the compound . The presence of the chloropropyl group may also influence the compound's lipophilicity and reactivity towards nucleophiles. The crystal structure analysis of a related compound suggests that hydrogen bonding and weak interactions could play a role in the solid-state packing of N-(3-chloropropyl)-2,2,2-trifluoroacetamide.
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity and any precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential new applications.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-known compound like “N-(3-chloropropyl)-2,2,2-trifluoroacetamide”, some of this information may not be available. It’s always a good idea to consult primary scientific literature for the most accurate and up-to-date information.
properties
IUPAC Name |
N-(3-chloropropyl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF3NO/c6-2-1-3-10-4(11)5(7,8)9/h1-3H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRABUCUNDPBFOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(F)(F)F)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589344 |
Source
|
Record name | N-(3-Chloropropyl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloropropyl)-2,2,2-trifluoroacetamide | |
CAS RN |
67680-78-8 |
Source
|
Record name | N-(3-Chloropropyl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-chloropropyl)-2,2,2-trifluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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